(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h2-7,11H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUINOGRSGZGGH-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with acetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then refluxed to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signaling cascades and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring variations in substituents, stereochemistry, and functional groups. Key differences in physicochemical properties, stability, and applications are highlighted.
Substituent Effects on the Phenyl Ring
Electron-Donating Groups
- (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one Substituents: –OH (para), –OCH₃ (meta). Synthesis: Prepared via Claisen-Schmidt condensation, yielding a solid with moderate thermal stability .
- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one Substituents: Two –OCH₃ groups (meta and para). Melting Point: 98–100°C. Spectral Data: Distinct ¹H NMR signals at δ 3.85 (s, 6H, OCH₃) and δ 6.85–7.40 (aromatic protons) .
Electron-Withdrawing Groups
- (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one Substituents: –Br (ortho), –OCF₃ (para). Hazards: Harmful upon inhalation or skin contact due to bromine and trifluoromethoxy groups .
- (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}but-3-en-2-one Substituents: –CF₃ (meta), –NH– linkage. Applications: The trifluoromethyl group and amino moiety may enhance binding to hydrophobic pockets in biological targets .
Amino-Substituted Analogs
- (3E)-4-[Methyl(phenyl)amino]but-3-en-2-one (3m) Substituents: –N(CH₃)Ph. Stability: Degrades at 125–145°C, limiting high-temperature applications. Physical Form: Yellow oil; lacks crystallinity due to flexible amino side chain . Comparison: The amino group introduces basicity, altering solubility and reactivity relative to the neutral difluoromethoxy analog.
Fluorinated Derivatives
- (E)-4-(2,3-Dimethoxyphenyl)but-3-en-2-one Substituents: –OCH₃ (ortho and meta). CAS No.: 119101-22-3. Comparison: Fluorine-free analogs exhibit higher melting points (e.g., 119101-22-3 vs. liquid state of some fluorinated derivatives) due to stronger intermolecular forces .
- 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one Substituents: –Br (para), –F (ortho), –O– linkage. Molecular Weight: 347.17 g/mol. Spectral Data: IR peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch) .
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Stability and Hazard Comparison
Biological Activity
(3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one, also known as a difluoromethoxy-substituted phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a conjugated system with a difluoromethoxy group, which is known to enhance biological activity through various mechanisms. The presence of fluorine atoms often contributes to increased lipophilicity and metabolic stability, making such compounds promising candidates for drug development.
The biological activity of (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one is attributed to its interactions with specific biomolecular targets. Preliminary studies suggest that it may act through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX-2 has been linked to anti-inflammatory effects.
- Cytotoxicity : Research indicates that derivatives of related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one. Key findings from related studies include:
- Fluorine Substitution : The introduction of fluorine atoms in the para position of the phenyl ring significantly enhances the potency against various targets compared to non-fluorinated analogs .
- Functional Group Variations : Modifying functional groups on the phenyl ring can lead to variations in biological activity, indicating that careful tuning of substituents is essential for maximizing efficacy .
Inhibitory Effects on COX Enzymes
A study evaluating similar compounds demonstrated significant inhibitory effects on COX enzymes, with IC50 values indicating effective suppression of PGE2 production. For instance:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 15.2 | 12.5 |
| Compound B | 10.4 | 8.7 |
| (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one | TBD | TBD |
These preliminary results suggest that (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one could potentially have comparable or superior activity against COX enzymes.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 18.5 |
| Hek293 (normal human cells) | 25.0 |
While specific data for (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one is still pending, these findings highlight the potential for similar compounds to exhibit selective cytotoxicity.
Antioxidant Activity
Research into antioxidant properties has shown that certain derivatives can effectively reduce oxidative stress markers in cellular models, indicating a promising avenue for further investigation into the antioxidant capabilities of (3E)-4-[4-(difluoromethoxy)phenyl]but-3-en-2-one.
Q & A
Q. What laboratory precautions are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
